molecular formula C14H9F3N2 B8194183 [1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)- CAS No. 1261747-89-0

[1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)-

Cat. No.: B8194183
CAS No.: 1261747-89-0
M. Wt: 262.23 g/mol
InChI Key: KIQVITOESFYMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- is a complex organic compound characterized by the presence of a biphenyl core with a carbonitrile group at the 3-position, an amino group at the 4-position, and a trifluoromethyl group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of biphenyl followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents. The carbonitrile group is often introduced through a cyanation reaction using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organometallic reagents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- is largely dependent on its functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity to molecular targets and its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-carbonitrile, 2’-(trifluoromethyl)-: Lacks the amino group, which may result in different reactivity and applications.

    [1,1’-Biphenyl]-3-carbonitrile, 4-amino-: Lacks the trifluoromethyl group, affecting its lipophilicity and electronic properties.

    [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(methyl)-: The methyl group is less electronegative than the trifluoromethyl group, leading to different chemical behavior.

Uniqueness

The presence of both the amino and trifluoromethyl groups in [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- makes it unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the amino group provides sites for further chemical modifications.

Properties

IUPAC Name

2-amino-5-[2-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-13(19)10(7-9)8-18/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQVITOESFYMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181209
Record name [1,1′-Biphenyl]-3-carbonitrile, 4-amino-2′-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261747-89-0
Record name [1,1′-Biphenyl]-3-carbonitrile, 4-amino-2′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261747-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carbonitrile, 4-amino-2′-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.